2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
CAS No.: 116248-10-3
Cat. No.: VC1981870
Molecular Formula: C13H9FN2O
Molecular Weight: 228.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116248-10-3 |
---|---|
Molecular Formula | C13H9FN2O |
Molecular Weight | 228.22 g/mol |
IUPAC Name | 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine |
Standard InChI | InChI=1S/C13H9FN2O/c14-9-3-1-8(2-4-9)13-16-11-7-10(15)5-6-12(11)17-13/h1-7H,15H2 |
Standard InChI Key | OHKSDBATRIWCTK-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)F |
Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)F |
Introduction
Chemical Structure and Properties
Molecular Structure
The amine group (-NH2) at position 5 of the benzoxazole ring provides additional functionality to the molecule. This primary amine can serve as both a hydrogen bond donor and acceptor, enabling interactions with biological macromolecules such as proteins and nucleic acids. The presence of this group also creates opportunities for further chemical modifications, such as acylation, alkylation, or coupling reactions, which can be exploited in the synthesis of more complex derivatives with potentially enhanced biological activities .
In terms of chemical reactivity, the amine group at position 5 can participate in typical reactions of primary aromatic amines, including nucleophilic substitution, acylation, and diazotization. These reactions can be utilized to introduce additional functional groups or to incorporate the benzoxazole scaffold into more complex molecular structures .
Synthesis Methods
General Approaches to Benzoxazole Synthesis
Several established methodologies exist for the synthesis of benzoxazole derivatives, which can be adapted for the preparation of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine. One of the most common approaches involves the cyclization of ortho-aminophenols with carboxylic acid derivatives. In this reaction, the aminophenol reacts with a carboxylic acid, acid chloride, or ester to form an amide intermediate, which then undergoes cyclodehydration to form the benzoxazole ring system .
A more specialized method involves the use of N-cyanobenzotriazole (NCTS) for the cyclization of aminophenols. According to documented procedures, this approach typically involves reacting an aminophenol with NCTS in the presence of a Lewis acid catalyst such as BF3·Et2O. The reaction is conducted in an appropriate solvent, usually 1,4-dioxane, and requires heating under reflux conditions for an extended period. After workup and purification, this method can provide the desired benzoxazole derivatives in good yields .
Another synthetic strategy employs the Smiles rearrangement with various amines to introduce different substituents at specific positions of the benzoxazole ring. This reaction involves the treatment of a suitably functionalized precursor with a base, typically triethylamine, followed by the addition of the desired amine. The reaction mixture is then heated under reflux conditions to facilitate the rearrangement and cyclization processes, ultimately leading to the formation of the benzoxazole ring with the desired substitution pattern .
Each of these synthetic approaches has its advantages and limitations, and the choice of method would depend on factors such as the availability of starting materials, desired scale of production, and specific requirements for purity and yield. Optimization of reaction conditions, including temperature, solvent choice, catalyst loading, and reaction time, would be necessary to maximize the efficiency of the selected synthetic route .
Comparative Analysis with Related Compounds
The differences in biological activity between these positional isomers can be substantial, as the precise spatial arrangement of functional groups often determines the specificity and affinity of binding to biological targets. For instance, the position of the amine group can affect the compound's ability to form critical hydrogen bonds with amino acid residues in protein binding sites, while the position of the fluorine atom can influence both electronic properties and three-dimensional structure, potentially altering recognition by metabolic enzymes and target proteins .
Research Findings and Future Directions
Future Research Perspectives
The structural features and preliminary findings on 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine suggest several promising directions for future research that could enhance our understanding of this compound and expand its potential applications in various fields.
Detailed biological activity profiling represents a critical area for future investigation. Comprehensive screening against a diverse array of targets, including pathogenic microorganisms, cancer cell lines, and neurological models, could reveal specific therapeutic applications for 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine. Such studies would ideally include quantitative measurements of activity, such as minimum inhibitory concentrations for antimicrobial effects or IC50 values for enzyme inhibition .
Structure-activity relationship studies focused specifically on derivatives of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine could provide valuable insights into the importance of its structural features for biological activity. Systematic modifications of the amine group at position 5, such as methylation, acylation, or incorporation into more complex structures, could potentially enhance potency, selectivity, or pharmacokinetic properties .
Optimization of synthesis methods represents another important area for future research. Development of more efficient, scalable, and environmentally friendly synthetic routes could facilitate larger-scale production of 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine for further research and potential applications. This might involve exploration of alternative catalysts, solvent systems, or reaction conditions to improve yield, purity, and sustainability .
Mechanistic studies to elucidate the molecular basis of any observed biological activities could guide further optimization efforts and enable rational design of improved derivatives. Such studies might include crystallographic analysis of the compound bound to target proteins, computational modeling of molecular interactions, or biochemical assays to identify specific cellular processes affected by the compound .
Finally, investigation of potential synergistic effects when 2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is combined with established therapeutic agents could reveal opportunities for combination therapies, particularly in antiviral and antimicrobial applications. Such combinations might offer advantages in terms of efficacy, resistance prevention, or reduction of side effects .
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